molecular formula C17H11ClN4S4 B2930552 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine CAS No. 1286720-10-2

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine

Cat. No.: B2930552
CAS No.: 1286720-10-2
M. Wt: 434.99
InChI Key: WKOUJZWXJMCMNS-UHFFFAOYSA-N
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Description

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a biologically active compound identified for its potent and selective inhibition of key oncogenic kinases. It functions as a multi-targeted tyrosine kinase inhibitor with notable activity against Janus Kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) , both of which are critical signaling nodes in hematological malignancies and other cancers. By targeting the ATP-binding site of these kinases, this compound disrupts downstream pro-survival and proliferative pathways, such as JAK/STAT and FLT3-mediated signaling, leading to the induction of apoptosis and the suppression of cancer cell growth. Its primary research value lies in the investigation of JAK2-driven pathologies like myeloproliferative neoplasms and in studying FLT3-ITD positive acute myeloid leukemia (AML), where constitutive FLT3 signaling is a major driver of disease progression. This molecule serves as a valuable chemical probe for elucidating the complex biology of these signaling pathways and for evaluating potential therapeutic strategies in preclinical models. Research utilizing this inhibitor is focused on understanding mechanisms of drug resistance, exploring synergistic combinations with other chemotherapeutic agents, and validating JAK2 and FLT3 as critical targets for oncology drug discovery.

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4S4/c1-7-5-8(18)6-11-12(7)21-16(24-11)22-15-19-9-3-4-10-14(13(9)25-15)26-17(20-10)23-2/h3-6H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOUJZWXJMCMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine typically involves multi-step organic reactions The initial step often includes the chlorination of 4-methyl-1,3-benzothiazole to introduce the chlorine atom at the 6th position This is followed by the formation of the thiazolo[4,5-g][1,3]benzothiazole ring system through cyclization reactions involving sulfur-containing reagents

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Compound A : N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (from )

  • Core Structure : Benzodithiazine (1,4,2-benzodithiazine) with sulfone groups.
  • Substituents : 6-chloro, 7-methyl, and N-methyl hydrazine.
  • Key Data :
    • IR : Strong SO₂ stretches at 1345 and 1155 cm⁻¹, C=N at 1645 cm⁻¹ .
    • NMR : Methyl groups at δ 2.40 (CH₃-7) and δ 3.31 (N-CH₃); aromatic protons at δ 7.86–7.92 .
  • Comparison: Unlike the target compound, Compound A contains a sulfone group and a hydrazine linker, which may enhance solubility but reduce metabolic stability.

Compound B : N-Benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine (from )

  • Core Structure : Oxazole with sulfonyl and thiophene substituents.
  • Substituents : Benzylamine, 4-methylphenyl sulfonyl, and thiophene.
  • Key Data : Molecular weight 410.51; sulfonyl group likely contributes to electron-withdrawing effects .
  • Comparison : The oxazole core and sulfonyl group differentiate it from the target compound’s thiazole-based framework. Sulfonyl groups may improve binding to polar active sites but increase molecular rigidity.

Functional Group Analogues

Compound C : 4-(4′-Nitrophenyl)-N-tosylthiazol-2-amine (from )

  • Core Structure : Thiazole with 4-nitrophenyl and tosyl groups.
  • Substituents : Nitrophenyl (electron-withdrawing) and tosyl (sulfonamide).
  • Comparison : The nitro group enhances electrophilicity, contrasting with the target compound’s chloro and methyl groups. Tosyl substituents may mimic the methylsulfanyl group in steric bulk but differ in electronic effects.

Crystallographic and Hydrogen-Bonding Behavior

While crystallographic data for the target compound are unavailable, and highlight methodologies (e.g., SHELX software) for analyzing hydrogen-bonding patterns in similar systems . The target compound’s amine and sulfur atoms likely participate in hydrogen bonds (N–H···S/O) and halogen bonding (Cl···π), akin to patterns observed in benzothiazole derivatives .

Biological Activity

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The compound's structure is characterized by the presence of multiple benzothiazole moieties and a thiazolo ring. Its molecular formula is C15H18ClN3S2C_{15}H_{18}ClN_3S_2, with a molecular weight of 387.9 g/mol. The presence of chlorine and methylsulfanyl groups contributes to its unique reactivity and biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Cell Proliferation Inhibition : In vitro assays using the MTT method have shown that benzothiazole derivatives can inhibit the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) at micromolar concentrations .
  • Mechanism of Action : The compound has been observed to induce apoptosis and arrest the cell cycle in cancer cells. Flow cytometry analyses indicated an increase in apoptotic markers and a decrease in cell viability upon treatment with similar compounds .
  • Signaling Pathways : Western blot assays revealed that these compounds could inhibit key signaling pathways involved in cancer progression, specifically the AKT and ERK pathways .

Anti-inflammatory Activity

Benzothiazole derivatives are also recognized for their anti-inflammatory properties:

  • Cytokine Production : Studies have shown that these compounds can significantly reduce the levels of inflammatory cytokines such as IL-6 and TNF-α in activated macrophages (RAW264.7 cells), indicating their potential use in treating inflammatory diseases .
  • Wound Healing : The scratch wound healing assay demonstrated that certain derivatives promote cell migration and wound closure, which is crucial for tissue repair processes .

Comparative Analysis of Biological Activities

Activity Compound Cell Line/Model Effect Observed
AnticancerN-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)A431, A549Inhibition of proliferation
2-methylsulfanyl-[1,3]thiazolo[4,5-g]Induction of apoptosis
[1,3]benzothiazol-7-amineCell cycle arrest
Anti-inflammatorySimilar benzothiazole derivativesRAW264.7Decreased IL-6 and TNF-α levels
Enhanced wound healing

Case Studies

Several studies have explored the biological activities of benzothiazole derivatives:

  • Kamal et al. (2010) reported on various benzothiazole derivatives exhibiting anticancer properties across different cell lines.
  • El-Helby et al. (2019) discussed modifications to the benzothiazole scaffold that enhance its anti-inflammatory effects while maintaining low toxicity profiles.
  • Makowska et al. (2019) provided insights into the neuroprotective effects of certain benzothiazoles, indicating a broader pharmacological potential beyond anticancer and anti-inflammatory activities.

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